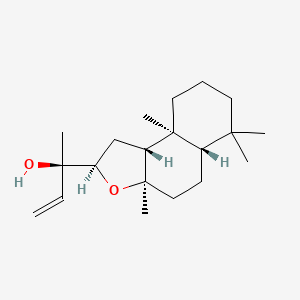
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is a natural compound that belongs to the class of diterpenoids. It has garnered significant interest in the biomedical sector due to its potential therapeutic properties. This compound is known for its intriguing pharmacological attributes, making it a promising candidate for research in cancer, inflammation, and infectious diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol typically involves the use of natural sources, as it is a naturally occurring compound. The detailed synthetic routes and reaction conditions are not extensively documented in the available literature. it is known that the compound can be extracted from certain plant species .
Industrial Production Methods
The compound is primarily used for research purposes, and its production is often carried out in specialized laboratories that focus on small molecule synthesis, biosynthesis, purification, and characterization.
Analyse Des Réactions Chimiques
Types of Reactions
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and the conditions under which they occur are not extensively detailed in the available literature.
Common Reagents and Conditions
it is known that the compound is soluble in solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound are not extensively detailed in the available literature.
Applications De Recherche Scientifique
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: The compound has shown potential as a therapeutic agent in cancer treatment due to its pharmacological properties.
Inflammation: It has been studied for its anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.
Infectious Diseases: The compound’s potential in combating infectious diseases has also been explored.
Biomedical Research: Its intriguing pharmacological attributes make it a valuable compound for further exploration in biomedical research.
Mécanisme D'action
The mechanism of action of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is not fully understood and requires further extensive investigation. it is believed that the compound interacts with specific molecular targets and pathways involved in cancer, inflammation, and infectious diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol include other diterpenoids such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique pharmacological profile and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(2R)-2-[(2R,3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]but-3-en-2-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,21)16-13-15-18(4)11-8-10-17(2,3)14(18)9-12-20(15,6)22-16/h7,14-16,21H,1,8-13H2,2-6H3/t14-,15+,16+,18-,19+,20+/m0/s1 |
Clé InChI |
OOLRCVXXZSHYDM-ZWDFGCBGSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@@H](O3)[C@@](C)(C=C)O)C)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CC(O3)C(C)(C=C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




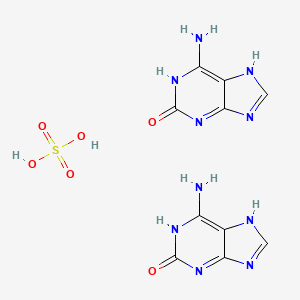
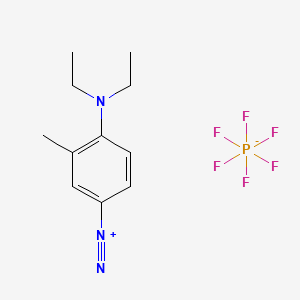
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)




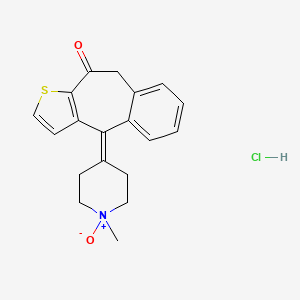
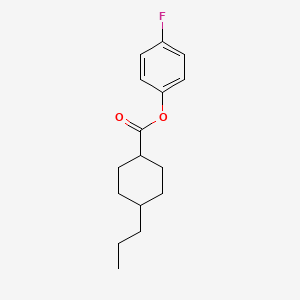
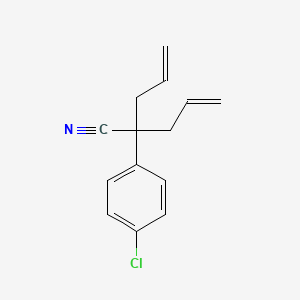
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
